molecular formula C13H20O B7769713 beta-Ionone CAS No. 85949-43-5

beta-Ionone

Cat. No.: B7769713
CAS No.: 85949-43-5
M. Wt: 192.30 g/mol
InChI Key: PSQYTAPXSHCGMF-BQYQJAHWSA-N
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Description

Beta-Ionone: is a naturally occurring volatile organic compound found in various plants, including flowers, fruits, and vegetables. It is a product of the oxidative cleavage of beta-carotene by the enzyme carotenoid cleavage dioxygenase. This compound is known for its pleasant aroma and is widely used in the fragrance and flavor industries. Additionally, it has gained attention for its potential health benefits, including anticancer properties .

Mechanism of Action

Target of Action

Beta-Ionone (BI), a precursor for carotenoids, is widely distributed in fruits and vegetables . It has been shown to have potential anti-metastatic effects . The primary targets of BI are the matrix metalloproteinases (MMP)-2, MMP-9, and urokinase-type plasminogen activator (uPA), which are vital proteases for degradation of the base membrane and are deeply involved in cancer metastasis . BI also targets migration-related proteins, including focal adhesion kinase (FAK), Rho, Rac1, and Cdc42 .

Mode of Action

BI interacts with its targets to inhibit cell invasion, migration, and adhesion . It significantly inhibits the activities of MMP-2, MMP-9, and uPA . It also up-regulates the protein expression of the tissue inhibitor of matrix metalloproteinase (TIMP)-1, TIMP-2, and plasminogen activator inhibitor-1 . Furthermore, BI down-regulates the expression of migration-related proteins, including FAK, phosphorylated form of FAK, Rho, Rac1, and Cdc42 . It also up-regulates the expression of nm23-H1 protein .

Biochemical Pathways

BI is a natural plant volatile compound and is the 9,10 and 9’,10’ cleavage product of β-carotene by the carotenoid cleavage dioxygenase . It is involved in the regulation of gene expression and signal pathways related to invasion and migration . The carotenogenic genes contained carB and bi-functional carRP from Mucor circinelloides and carotenoid cleavage dioxygenase 1 (CCD1) from Petunia hybrida were introduced to Yarrowia lipolytica, leading to the production of BI .

Pharmacokinetics

It’s known that bi is typically produced at relatively low levels in plants . Thus, expressing plant biosynthetic pathway genes in microbial hosts and engineering the metabolic pathway/host to increase metabolite production is an appealing alternative .

Result of Action

The result of BI’s action is the effective inhibition of the metastasis of SK-Hep-1 cells, a highly metastatic human hepatocarcinoma cell line . This effect involves the regulation of gene expression and signal pathways related to invasion and migration .

Action Environment

The action of BI can be influenced by environmental factors. For instance, the production of BI can be enhanced by optimizing the cytosolic acetyl-CoA supply and increasing the MVA pathway flux . Bi should be handled with care as it is classified as harmful to the aquatic environment . It’s recommended to avoid release to the environment and to take necessary precautions when handling BI .

Biochemical Analysis

Biochemical Properties

Beta-Ionone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, a novel ene-reductase (KaDBR1) from Kazachstania exigua HSC6 has been identified that synthesizes dihydro-beta-ionone from this compound .

Cellular Effects

This compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. It serves as ecological cues, has roles as insect attractants or repellants, and possesses antibacterial and fungicidal properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The KaDBR1 enzyme, for instance, favors NADH over NADPH as a cofactor, and its catalytic efficiency (kcat/Km) toward this compound using NADH is 8.1-fold greater than when using NADPH .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels. For instance, it is the cleavage product of β-carotene by the carotenoid cleavage dioxygenase .

Chemical Reactions Analysis

Types of Reactions: Beta-Ionone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with oxidizing agents to form different oxidation products and may also participate in aldol condensation reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized derivatives of this compound, such as this compound epoxide and other related compounds .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of Beta-Ionone: this compound is unique due to its widespread occurrence in nature, its significant role in plant biology, and its diverse applications in various industries. Its potential health benefits, particularly its anticancer properties, further distinguish it from other similar compounds .

Properties

IUPAC Name

(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one
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InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+
Source PubChem
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InChI Key

PSQYTAPXSHCGMF-BQYQJAHWSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Record name BETA-IONONE
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DSSTOX Substance ID

DTXSID4021769
Record name beta-Ionone
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Molecular Weight

192.30 g/mol
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Physical Description

Beta-ionone is a colorless to light yellow liquid with an odor of cedar wood. In very dilute alcoholic solution the odor resembles odor of violets. Used in perfumery., Liquid, colourless to pale-yellow liquid with a warm, woody, dry odour
Record name BETA-IONONE
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Record name 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)-
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Boiling Point

284 °F at 18 mmHg (NTP, 1992), 271 °C at 760 mm Hg, Pale yellow to yellow liquid; Specific gravity: 0.933-0.937 25/25 °C; Boiling point: 126-128 °C at 12 mm Hg /mixed ionone isomers/, 266.00 to 269.00 °C. @ 760.00 mm Hg
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Flash Point

greater than 235 °F (NTP, 1992), > 113 °C (> 235 °F) - closed cup
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Solubility

Slightly soluble (NTP, 1992), In water, 169 mg/L at 25 °C, Soluble in alcohol, most fixed oils, propylene glycol. Insoluble in glycerin, Miscible with absolute alcohol. Soluble in 2 to 3 parts of 70% alcohol, ether, chloroform, benzene. Very slightly soluble in water. /mixed ionone isomers/, soluble in alcohol, propylene glycol, most fixed oils; insoluble in glycerol and water, 1 ml in 3 ml 70% alcohol (in ethanol)
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Density

0.9462 (NTP, 1992) - Less dense than water; will float, 0.9461 at 20/4 °C, 0.940-0.947
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Vapor Pressure

0.054 mm Hg at 25 °C
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Color/Form

Colorless to pale, straw-colored liquid

CAS No.

14901-07-6, 79-77-6, 85949-43-5
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Melting Point

-35 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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